(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

説明

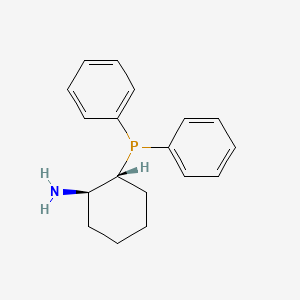

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is characterized by the presence of a cyclohexane ring substituted with a diphenylphosphino group and an amine group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the substituents around the cyclohexane ring, which is crucial for its activity in catalytic processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

Phosphination: The key step involves the introduction of the diphenylphosphino group. This is achieved by reacting (1R,2R)-cyclohexane-1,2-diamine with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to handle larger quantities of reactants and products.

化学反応の分析

Types of Reactions

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is primarily involved in the following types of reactions:

Coordination to Metal Centers: The compound acts as a ligand, coordinating to metal centers in transition metal complexes. This is crucial for its role in catalytic processes.

Oxidation: The phosphine group can undergo oxidation to form phosphine oxides.

Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Coordination Reactions: Typically involve transition metals such as palladium, platinum, or rhodium. The reactions are carried out under inert conditions to prevent oxidation.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or molecular oxygen.

Substitution Reactions: Various electrophiles can be used, depending on the desired derivative.

Major Products

Metal Complexes: Coordination to metal centers forms various metal-ligand complexes.

Phosphine Oxides: Oxidation of the phosphine group results in phosphine oxides.

Substituted Amines: Substitution reactions yield a range of amine derivatives.

科学的研究の応用

Asymmetric Catalysis

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine serves as a ligand in numerous catalytic reactions, including:

- Hydrogenation : Facilitates the reduction of alkenes and ketones to their corresponding alkanes and alcohols.

- Hydroformylation : Aids in the conversion of alkenes to aldehydes through the addition of carbon monoxide and hydrogen.

- Cross-Coupling Reactions : Enhances the formation of carbon-carbon bonds in reactions such as Suzuki-Miyaura and Heck coupling.

The compound's chiral environment enhances selectivity in reactions leading to the formation of enantiomerically pure products, making it invaluable in pharmaceutical synthesis.

Coordination Chemistry

The ability of this compound to stabilize metal centers through coordination is significant. Studies have shown that this ligand can form stable complexes with transition metals such as palladium and platinum, which are pivotal for various catalytic processes. The coordination behavior is influenced by the ligand's stereochemistry, affecting the selectivity and efficiency of reactions .

Case Study 1: Anticancer Activity

A study synthesized dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II). The resulting complex was tested for anticancer activity against ovarian cancer xenografts in nude mice. The treatment resulted in a tumor growth suppression rate of over 90% compared to controls .

Case Study 2: Asymmetric Synthesis

In another application, this compound was employed as a ligand in asymmetric synthesis for producing chiral pharmaceuticals. The ligand's high enantioselectivity was demonstrated in a series of reactions yielding products with over 99% enantiomeric excess (ee), showcasing its potential in drug development .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Used as a chiral ligand in hydrogenation and cross-coupling reactions | High selectivity and efficiency |

| Coordination Chemistry | Forms stable complexes with transition metals | Enhances reactivity and stability |

| Anticancer Research | Investigated for its cytotoxic effects against cancer cell lines | Significant tumor growth suppression |

| Pharmaceutical Synthesis | Facilitates the synthesis of enantiomerically pure compounds | Critical for drug development |

作用機序

The mechanism of action of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine primarily involves its role as a ligand in coordination chemistry. The diphenylphosphino group coordinates to metal centers, forming stable complexes that can facilitate various catalytic processes. The stereochemistry of the compound plays a crucial role in determining the selectivity and efficiency of these catalytic reactions. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.

類似化合物との比較

Similar Compounds

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine: The enantiomer of the compound, which has the opposite stereochemistry.

(1R,2R)-2-(Diphenylphosphino)cyclopentylamine: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

(1R,2R)-2-(Diphenylphosphino)cyclohexanol: A compound where the amine group is replaced with a hydroxyl group.

Uniqueness

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is unique due to its specific stereochemistry and the presence of both a phosphine and an amine group. This combination allows it to act as a versatile ligand in asymmetric catalysis, providing high enantioselectivity and efficiency in various reactions. The cyclohexane ring also imparts rigidity to the molecule, which can influence the stability and reactivity of the metal complexes formed.

生物活性

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C18H22NP

- Molecular Weight : 283.36 g/mol

- Melting Point : 43°C to 48°C

- Structure : The compound features a cyclohexane ring with a diphenylphosphino group and an amine functionality, contributing to its unique reactivity and selectivity in various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on amino acid-based antimicrobial agents highlight the potential of phosphine derivatives as effective inhibitors of bacterial enzymes such as alanine racemase (Alr), which is crucial for bacterial cell wall synthesis . This inhibition can lead to the disruption of bacterial growth, making these compounds promising candidates for developing new antibiotics.

Catalytic Applications in Medicinal Chemistry

The compound has been utilized as a ligand in various catalytic processes, enhancing the enantioselectivity and efficiency of reactions. For example, it has been employed in asymmetric catalysis involving imine-allene annulations, showcasing its ability to facilitate the formation of chiral products with high enantiomeric excess . Such reactions are vital in synthesizing pharmaceuticals where chirality is crucial for biological activity.

Case Studies

-

Synthesis and Antimicrobial Evaluation :

A study synthesized several phosphine derivatives, including this compound, and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as lead compounds in antibiotic development . -

Phosphine Ligands in Catalysis :

In another study, this compound was used as a ligand in palladium-catalyzed reactions. The research demonstrated that the ligand significantly improved reaction yields and selectivity compared to other ligands tested. This highlights its utility in organic synthesis and potential applications in drug discovery .

Comparison of Biological Activity with Other Phosphine Ligands

| Compound Name | Antimicrobial Activity | Catalytic Efficiency | Notes |

|---|---|---|---|

| This compound | High | High | Effective against Gram-negative bacteria |

| (S,S)-BINAP | Moderate | Very High | Widely used in asymmetric synthesis |

| DPPF (1,1'-bis(diphenylphosphino)ferrocene) | Low | High | Effective for cross-coupling reactions |

特性

IUPAC Name |

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATLZEHZPXYMFE-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457456 | |

| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452304-59-5 | |

| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。